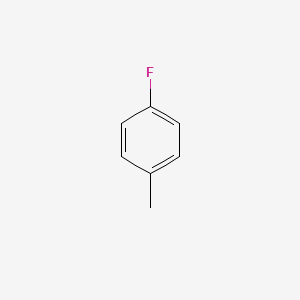![molecular formula C13H20ClN B7881716 [Cyclohexyl(phenyl)methyl]azanium;chloride](/img/structure/B7881716.png)
[Cyclohexyl(phenyl)methyl]azanium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Cyclohexyl(phenyl)methyl]azanium;chloride is an organic compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a cyclohexyl group, a phenyl group, and a methyl group attached to a nitrogen atom, forming a positively charged azanium ion. The chloride ion serves as the counterion to balance the charge. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclohexyl(phenyl)methyl]azanium;chloride typically involves the quaternization of a tertiary amine. One common method is the reaction of cyclohexylmethylamine with benzyl chloride under basic conditions. The reaction proceeds as follows: [ \text{Cyclohexylmethylamine} + \text{Benzyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: The compound can be reduced to form secondary amines, which can further react to form various derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium hydroxide or sodium methoxide are employed under basic conditions.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted ammonium salts.
Scientific Research Applications
[Cyclohexyl(phenyl)methyl]azanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Industry: The compound is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of [Cyclohexyl(phenyl)methyl]azanium;chloride involves its interaction with biological membranes. The positively charged azanium ion can interact with negatively charged components of cell membranes, leading to changes in membrane permeability. This interaction can affect ion channels and neurotransmitter receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
[Cyclohexyl(phenyl)methyl]azanium;chloride can be compared with other quaternary ammonium salts, such as:
Tetramethylammonium chloride: Unlike this compound, it lacks the bulky cyclohexyl and phenyl groups, making it less hydrophobic.
Benzyltrimethylammonium chloride: This compound has a benzyl group similar to this compound but lacks the cyclohexyl group, affecting its interaction with biological membranes.
Cetyltrimethylammonium chloride: This compound has a long alkyl chain, making it more hydrophobic and suitable for use in surfactants and detergents.
The uniqueness of this compound lies in its combination of cyclohexyl and phenyl groups, which confer specific hydrophobic and steric properties, enhancing its interaction with biological membranes and making it suitable for specialized applications.
Properties
IUPAC Name |
[cyclohexyl(phenyl)methyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1,3-4,7-8,12-13H,2,5-6,9-10,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INIQGHHKHOQSIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=CC=C2)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-[1-(Benzylazaniumyl)cyclohexyl]tetrazol-1-yl]acetate](/img/structure/B7881650.png)




![(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7881696.png)




